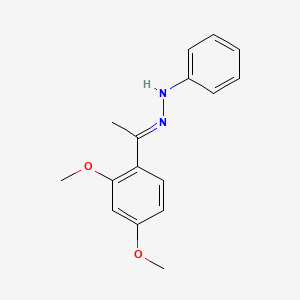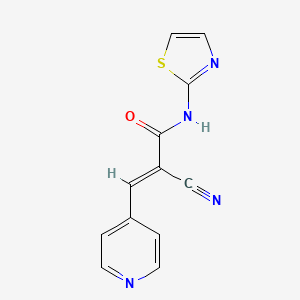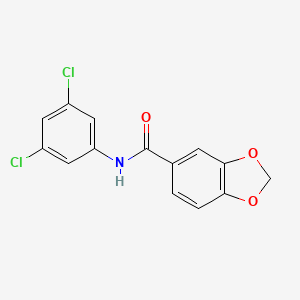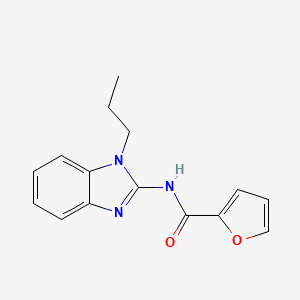![molecular formula C15H14N4O2S2 B5718474 N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole-urea derivatives typically involves the reaction of acylazides with amino-thiadiazoles or isocyanates with thiadiazole derivatives. For example, Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming structures with IR, 1H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, Xin-jian Song et al. (2008) detailed the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, utilizing X-ray crystallography for structure confirmation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole-urea derivatives often reveals a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, as observed by Xin-jian Song et al. (2008). This planarity is crucial for the stability and biological activity of these compounds. X-ray crystallography provides detailed insights into these structures, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole-urea compounds involves interactions with various biological targets. For instance, derivatives synthesized by Song Xin-jian et al. (2006) showed activity as plant growth regulators, indicating their potential in agricultural applications. These reactions and properties are often determined through preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole-urea derivatives, such as solubility, melting point, and crystalline structure, can be inferred from crystallographic data. For example, the compound studied by Xin-jian Song et al. (2008) crystallizes in the triclinic space group, with specific cell parameters, indicating its solid-state characteristics and potential solubility behavior (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological systems, can be studied through various spectroscopic and analytical techniques. The synthesis methods and resulting structures significantly influence these properties, as demonstrated in the works of Song Xin-jian et al. (2006) and Xin-jian Song et al. (2008), where the biological activities of synthesized compounds were explored through preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006) (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKLLUCKFAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2E)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)



![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
